3-Formyl-2-(tributylstannyl)furan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocatalysis and Biorefinery

Summary of Application

Furanic platform molecules are seen as potential substitutes for petroleum derivatives due to their reactivity.

Methods of Application

Biocatalytic and fermentative methods for the bioconversion of furans have been explored.

Results or Outcomes

Pharmaceutical Intermediates

Summary of Application

2-(Tributylstannyl)furan is used as an intermediate in the pharmaceutical industry.

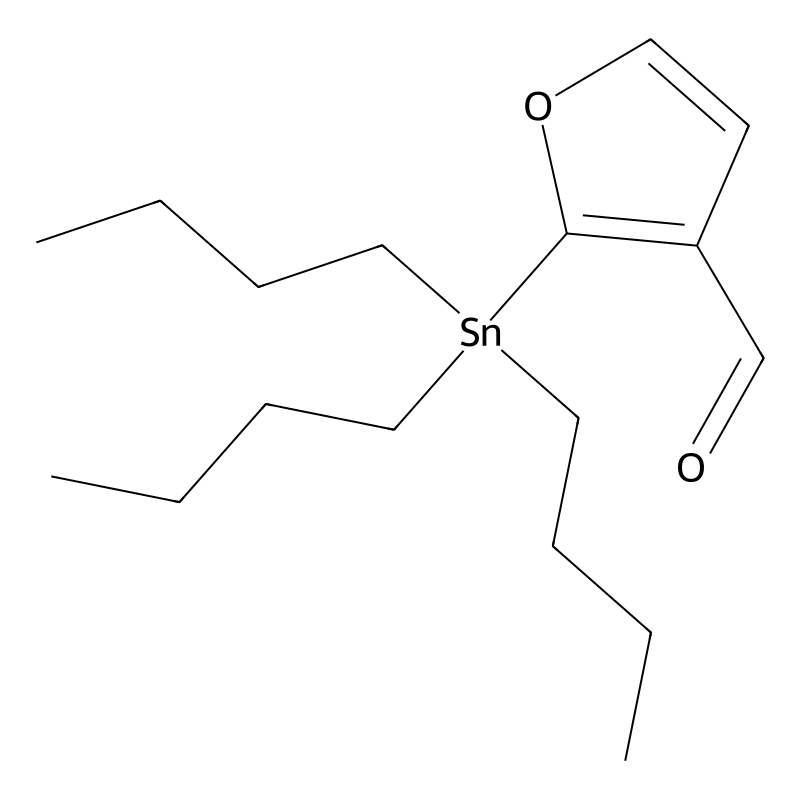

3-Formyl-2-(tributylstannyl)furan is characterized by the molecular formula C17H30O2Sn and a molecular weight of 358.12 g/mol. The structure features a furan ring with a formyl group at the 3-position and a tributylstannyl group at the 2-position. This compound is notable for its organometallic nature, which allows it to participate in various

The compound is primarily involved in Stille coupling reactions, which are essential for forming carbon-carbon bonds. It can react with various electrophiles to generate substituted furan derivatives. For example, it has been used in the synthesis of benzofurans and other complex organic molecules through palladium-catalyzed cross-coupling methods .

Additionally, 3-Formyl-2-(tributylstannyl)furan can undergo hydrolysis under specific conditions, leading to the release of tributylstannol and other products .

Synthesis of 3-Formyl-2-(tributylstannyl)furan can be achieved through several methods:

- Stille Coupling: This method involves the reaction of 2-(tributylstannyl)furan with appropriate electrophiles such as aldehydes or ketones under palladium catalysis.

- Functionalization of Furan Derivatives: Starting from substituted furans, various functional groups can be introduced via electrophilic aromatic substitution or direct formylation techniques.

- Hydrolysis and Rearrangement: Hydrolysis of related organotin compounds followed by rearrangement can yield this compound as well .

3-Formyl-2-(tributylstannyl)furan finds applications in:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: Its organometallic properties make it useful in developing new materials with specific electronic or optical properties.

- Pharmaceutical Development: Potentially useful in drug design due to its biological activity and ability to form various derivatives .

Several compounds share structural similarities with 3-Formyl-2-(tributylstannyl)furan, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Tributylstannyl)furan | Furan ring with tributylstannyl group | Base structure without formyl group |

| 5-Methyl-2-(tributylstannyl)furan | Methyl substitution at position 5 | Alters reactivity compared to the parent furan |

| 2-(Tributylstannyl)benzofuran | Benzofuran structure with tributylstannyl group | Potentially different biological activity |

| 3-Furmoyl-2-(tributylstannyl)furan | Similar structure but with different substituents | May exhibit distinct reactivity profiles |

Each of these compounds offers unique properties that can be exploited in various